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Compound of Interest

Compound Name: 2-Methyl-1,3-dioxane

Cat. No.: B3054962 Get Quote

A definitive guide for researchers on the structural elucidation of 2-Methyl-1,3-dioxane using

¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. This guide provides a

comparative analysis with its structural isomers, 4-Methyl-1,3-dioxane and 2-Methyl-1,3-

dioxolane, supported by experimental data and detailed protocols.

The precise determination of a molecule's structure is a cornerstone of chemical research and

drug development. Spectroscopic techniques offer a powerful and non-destructive means to

elucidate the atomic arrangement and connectivity within a compound. This guide focuses on

the validation of the 2-Methyl-1,3-dioxane structure, a heterocyclic organic compound, by

comparing its spectroscopic data with that of its isomers, 4-Methyl-1,3-dioxane and 2-Methyl-

1,3-dioxolane.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Methyl-1,3-dioxane and its

isomers, providing a basis for their unambiguous differentiation.

Table 1: ¹H NMR Spectral Data (CDCl₃)
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Compound
Chemical Shift (δ) ppm
and Multiplicity

Assignment

2-Methyl-1,3-dioxane
Data not explicitly found in

search results

4-Methyl-1,3-dioxane[1]

5.03 (m), 4.70 (m), 4.08 (m),

3.73 (m), 1.74 (m), 1.48 (m),

1.23 (d)

Ring Protons, Methyl Protons

2-Methyl-1,3-dioxolane ~4.9 (q), ~3.9 (m), ~1.2 (d) H-2, H-4/H-5, CH₃

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Compound Chemical Shift (δ) ppm Assignment

2-Methyl-1,3-dioxane[2]
Specific shifts not detailed, but

spectrum exists
C-2, C-4/C-6, C-5, CH₃

4-Methyl-1,3-dioxane[3] Spectrum available C-2, C-4, C-5, C-6, CH₃

2-Methyl-1,3-dioxolane[4] ~103, ~65, ~21 C-2, C-4/C-5, CH₃

Table 3: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

2-Methyl-1,3-dioxane[2] 102
Fragmentation pattern

available

4-Methyl-1,3-dioxane[5] 102 101, 87, 72, 55, 43

2-Methyl-1,3-dioxolane[6] 88 73, 45, 43

Table 4: Infrared (IR) Spectroscopy Data
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Compound
Key Absorption Bands
(cm⁻¹)

Assignment

2-Methyl-1,3-dioxane
Data not explicitly found in

search results
C-H stretch, C-O stretch

4-Methyl-1,3-dioxane[5]
Vapor phase IR spectrum

available
C-H stretch, C-O stretch

2-Methyl-1,3-dioxolane[6][7] Spectrum available C-H stretch, C-O stretch

Experimental and Logical Workflow
The process of validating a chemical structure using spectroscopic methods follows a logical

progression. An unknown sample is subjected to a series of spectroscopic analyses, and the

resulting data is interpreted to deduce the molecular structure. This workflow is visualized in the

diagram below.
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Spectroscopic Validation Workflow
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Caption: Logical workflow for the spectroscopic validation of a chemical structure.
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Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation and Acquisition:

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an

appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more)

and a longer relaxation delay may be necessary.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent

(e.g., dichloromethane or hexane).
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Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a

nonpolar column like DB-5ms).

GC Conditions:

Set the injector temperature to a value that ensures efficient vaporization without thermal

decomposition (e.g., 250 °C).

Use a temperature program for the oven to separate the components of the sample. A

typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher

temperature (e.g., 250 °C).

MS Conditions:

Employ electron ionization (EI) at a standard energy of 70 eV.

Acquire data in full scan mode to obtain the complete mass spectrum, including the

molecular ion and fragment ions.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) or Neat Liquid Film Protocol:

Sample Preparation (ATR): Place a small drop of the liquid sample directly onto the ATR

crystal.

Sample Preparation (Neat Film): Place a drop of the liquid sample between two salt plates

(e.g., NaCl or KBr) to create a thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty accessory.

Record the spectrum of the sample. The instrument software will automatically ratio the

sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum.
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Typically, data is collected over the mid-infrared range (4000-400 cm⁻¹).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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